molecular formula C12H11NO2 B14334064 Methyl 1H-1-benzazepine-1-carboxylate CAS No. 110280-35-8

Methyl 1H-1-benzazepine-1-carboxylate

Cat. No.: B14334064
CAS No.: 110280-35-8
M. Wt: 201.22 g/mol
InChI Key: IXQLTQCRBVLGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-1-benzazepine-1-carboxylate is a chemical building block belonging to the benzazepine class of heterocyclic compounds, which are characterized by a benzene ring fused to a seven-membered azepine ring . This scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly for its high affinity for various neural receptors . Researchers utilize benzazepine derivatives as key intermediates in the synthesis of compounds that target dopamine D1-like receptors, serotonin receptors (5-HT2A, 5-HT2C, 5-HT6), and histamine H3 receptors . The specific 1-carboxylate ester functional group in this compound makes it a versatile precursor for further chemical modifications, including hydrolysis to carboxylic acids or transesterification, enabling the exploration of structure-activity relationships . Benzazepine-based compounds have been investigated as potent dopamine receptor antagonists, histamine H3 receptor antagonists for the treatment of dementias, and selective agonists for studying dopaminergic signaling pathways . Furthermore, the benzazepine core is a privileged structure in developing central nervous system (CNS) active agents, with optimized properties for blood-brain barrier penetration, often requiring a molecular weight below 400 and a calculated partition coefficient (clog P) around 3.0 . This product is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110280-35-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 1-benzazepine-1-carboxylate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h2-9H,1H3

InChI Key

IXQLTQCRBVLGHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC=CC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1H- vs 3H-Benzazepine Tautomerism in N-Acylated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific chemical behavior of 1-benzazepines, focusing on the inversion of tautomeric stability upon N-acylation.[1] In the parent (unsubstituted) series, the 3H-isomer is thermodynamically favored to avoid the anti-aromaticity of the planar 1H-form. However, N-acylation stabilizes the 1H-skeleton by engaging the nitrogen lone pair in amide resonance, effectively "locking" the structure in the enamide form and preventing tautomerization to the imine.

Executive Summary

The 1-benzazepine scaffold represents a critical challenge in heterocyclic chemistry due to the anti-aromatic character of its fully unsaturated 1H-tautomer. While the parent system spontaneously isomerizes to the stable 3H-imine form, N-acylation reverses this stability profile . This guide details the mechanistic drivers of this inversion, provides synthetic protocols for trapping the 1H-tautomer, and outlines the NMR diagnostics required to distinguish these forms from their 3H-precursors and rotational isomers.

Part 1: Theoretical Framework & Mechanistic Logic

The Stability Inversion Paradox

The core of benzazepine chemistry lies in the conflict between conjugation and Hückel's rule.

  • Parent 1H-1-Benzazepine (Unstable): A fully unsaturated 7-membered ring containing 8

    
    -electrons (4 double bonds + N lone pair). If planar, this system is anti-aromatic  (
    
    
    
    
    
    -electrons), creating a high-energy state. The molecule relieves this strain by tautomerizing to the 3H-form or undergoing ring contraction.
  • Parent 3H-1-Benzazepine (Stable): The migration of a proton to C3 creates an sp³ center, interrupting the cyclic

    
    -system. The molecule exists as a stable cyclic imine (Schiff base).
    
  • N-Acyl-1H-1-Benzazepine (Stable): When the nitrogen is acylated, the nitrogen lone pair is withdrawn into the carbonyl group (amide resonance). This removes the lone pair from the ring current, reducing the

    
    -electron count in the ring to 6 (pseudo-aromatic or non-aromatic), thereby stabilizing the 1H-skeleton.
    
Pathway Visualization

The following diagram illustrates the thermodynamic sink provided by N-acylation.

BenzazepineStability Parent1H Parent 1H-Benzazepine (Anti-aromatic / Unstable) Parent3H Parent 3H-Benzazepine (Imine / Stable) Parent1H->Parent3H Fast Tautomerization Transition Acylation (Trapping) Parent1H->Transition + RCOCl Parent3H->Parent1H Equilibrium (Minor) NAcyl1H N-Acyl-1H-Benzazepine (Enamide / Stable) Transition->NAcyl1H Irreversible

Caption: The parent 1H-form is a transient species that tautomerizes to the 3H-form. N-acylation traps the 1H-skeleton, preventing reversion to the imine structure.

Part 2: Synthetic Protocol – Trapping the 1H-Tautomer

Objective: Synthesize N-acetyl-2,4-diphenyl-1H-1-benzazepine by trapping the transient 1H-tautomer generated in situ or from the 3H-precursor.

Reagents & Equipment[2]
  • Precursor: 2,4-Diphenyl-3H-1-benzazepine (synthesized via chalcone/aniline condensation).

  • Reagents: Acetyl chloride (1.2 equiv), Triethylamine (1.5 equiv), DMAP (10 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM).[2]

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation of the 3H-Base Solution: Dissolve 1.0 mmol of 2,4-diphenyl-3H-1-benzazepine in 10 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Note: The starting material will show a characteristic methylene signal (C3-H2) in NMR.

  • Acylation (The Trapping Step): Add Triethylamine (1.5 mmol) followed by DMAP (0.1 mmol). Dropwise add Acetyl chloride (1.2 mmol) over 5 minutes.

    • Mechanistic Insight: The base deprotonates the C3 position (or facilitates enamine formation), allowing the nitrogen to attack the acyl chloride. The formation of the amide bond locks the double bond positions at C2=C3 and C4=C5.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO2, 10% EtOAc/Hexanes).

    • Endpoint: Disappearance of the polar imine spot and appearance of a less polar amide spot.

  • Workup & Isolation: Quench with saturated NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography on silica gel. Warning: N-acyl-benzazepines can be sensitive to acidic silica; use 1% Et3N in the eluent if degradation is observed.

Part 3: Analytical Differentiation (NMR)

Distinguishing the N-acyl-1H product from the 3H-parent is the critical validation step. The key diagnostic is the shift from an sp³ methylene signal to vinylic protons.

Comparative NMR Data Table
FeatureParent (3H-Benzazepine)N-Acyl Derivative (1H-Benzazepine)
Structure Type Cyclic ImineCyclic Enamide
C3 Protons Doublet/Multiplet (~2.5 - 3.5 ppm) Diagnostic of sp³ CH₂.Vinylic Singlet/Doublet (~6.0 - 7.0 ppm) Diagnostic of sp² C-H.
C2 Proton None (if substituted) or Imine H (~8.5 ppm)Vinylic H (if unsubstituted) or Substituent
Nitrogen sp² (Imine)sp² (Amide)
Conformational Dynamics Rapid ring flip (often broad signals)Rotamers (E/Z) often visible (dual peaks).
Rotational Isomerism (The "Hidden" Complexity)

N-acyl-1H-benzazepines often appear as a mixture of two isomers in NMR. These are not 1H vs 3H tautomers, but rotamers due to restricted rotation around the N-CO amide bond.

Rotamers RotamerA Endo-Rotamer (Carbonyl syn to C2) RotamerB Exo-Rotamer (Carbonyl anti to C2) RotamerA->RotamerB Slow Exchange on NMR Timescale

Caption: N-acyl derivatives often display doubled NMR signals due to slow amide bond rotation.

Protocol for Rotamer Confirmation: If your NMR shows "impurity" peaks that mirror the main product:

  • Run a Variable Temperature (VT) NMR experiment.

  • Heat the sample to 50-80°C.

  • Result: If the peaks coalesce into a single set of sharp signals, they are rotamers. If they remain distinct, they may be regioisomers or impurities.

References

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines . Journal of the Chemical Society, Perkin Transactions 2.

  • Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines . European Journal of Organic Chemistry.

  • Antiaromaticity . Wikipedia, The Free Encyclopedia.

  • Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives . PubMed.

Sources

An In-Depth Technical Guide to the Anti-aromaticity and Stability of 1-Benzazepine Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzazepine scaffold, a seven-membered nitrogen-containing heterocycle fused to a benzene ring, is a recurring motif in a variety of pharmacologically active compounds. However, the inherent electronic structure of the partially unsaturated 1-benzazepine core presents a fascinating case study in the principles of anti-aromaticity, which significantly influences its stability and reactivity. This guide provides a comprehensive technical analysis of the anti-aromatic character of the 1-benzazepine ring system, delving into the theoretical underpinnings and experimental evidence that govern its stability. We will explore the delicate balance between the destabilizing effects of a potential 8π electron system and the structural adaptations, such as non-planarity, that the molecule adopts to mitigate this instability. This document will serve as a critical resource for researchers in medicinal chemistry and drug development, offering insights into the synthetic challenges and opportunities presented by this unique heterocyclic system.

The Dichotomy of Aromaticity and Anti-aromaticity

The concepts of aromaticity and anti-aromaticity are fundamental to understanding the stability and reactivity of cyclic, conjugated molecules. Aromatic compounds, adhering to Hückel's rule (4n+2 π electrons), exhibit enhanced stability, planarity, and a characteristic diatropic ring current in the presence of an external magnetic field. Conversely, anti-aromatic compounds, with 4n π electrons, are destabilized, often puckering to avoid the energetically unfavorable planar conformation, and exhibit a paratropic ring current.[1]

The 1-benzazepine ring system, in its hypothetical planar state, possesses a cyclic array of 8 π electrons within the seven-membered ring, seemingly fulfilling the criteria for anti-aromaticity. This inherent electronic predisposition has profound implications for the molecule's overall stability and chemical behavior.

The 1-Benzazepine Ring System: A Case of Evaded Anti-aromaticity

The 1-benzazepine core structure consists of a benzene ring fused to a seven-membered azepine ring. While the benzene ring is unequivocally aromatic, the electronic nature of the azepine moiety is more complex. The fully unsaturated 1H-benzazepine tautomer, if planar, would possess an 8π electron system within the seven-membered ring, leading to significant anti-aromatic destabilization.

To circumvent this inherent instability, the 1-benzazepine ring system adopts a non-planar conformation. This structural deviation disrupts the continuous overlap of p-orbitals, effectively breaking the cyclic conjugation and preventing the formation of a true anti-aromatic system. The molecule, therefore, exists in a state of "evaded anti-aromaticity," where its properties are a direct consequence of this structural compromise.

Below is a depiction of the relationship between the hypothetical planar (anti-aromatic) and the actual non-planar (non-aromatic) conformations of 1-benzazepine.

G cluster_0 1-Benzazepine Conformational States cluster_1 Electronic Consequences Planar Planar Conformation (Hypothetical) NonPlanar Non-Planar Conformation (Actual) Planar->NonPlanar Structural Distortion to Avoid Instability AntiAromatic Anti-Aromatic Character (8π electrons, High Energy) Planar->AntiAromatic NonAromatic Non-Aromatic Character (Reduced Conjugation, More Stable) NonPlanar->NonAromatic AntiAromatic->NonAromatic Energy Minimization

Caption: Conformational and electronic states of 1-benzazepine.

Experimental and Computational Evidence of Anti-aromatic Character

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons in a molecule. In aromatic compounds, the diatropic ring current deshields protons on the exterior of the ring, resulting in downfield chemical shifts (typically >7 ppm).[2] Conversely, the paratropic ring current in anti-aromatic systems shields external protons, leading to upfield shifts.[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of a molecule, including bond lengths and planarity. A key indicator of aromaticity is the equalization of bond lengths within the ring, whereas anti-aromatic or non-aromatic systems often exhibit significant bond length alternation.[5][6]

Crystal structures of 1-benzazepine derivatives consistently reveal a non-planar seven-membered ring. For instance, the crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][7]diazepine shows a distinct boat conformation for the diazepine ring, with the C3 atom significantly displaced from the plane of the benzene ring. This puckering disrupts the π-system conjugation, which is a clear strategy to avoid anti-aromatic destabilization. The observed bond distances within the seven-membered ring of such derivatives typically show a pattern of alternating single and double bonds, further supporting the absence of a delocalized aromatic or anti-aromatic system.[8]

Computational Analysis: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity or anti-aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring (or at a point above the ring). A negative NICS value is indicative of a diatropic ring current and aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity.[9][10]

Computational studies on azepine and its derivatives have employed NICS calculations to probe their electronic character. NICS(1)zz values, which consider the out-of-plane component of the magnetic shielding tensor at 1 Å above the ring center, are particularly informative. Calculations on a planar, fused azepine ring system have shown positive NICS(1)zz values, confirming the anti-aromatic nature of the hypothetical planar structure.[11] This computational evidence strongly supports the experimental observations that the 1-benzazepine ring system distorts from planarity to avoid the energetic penalty of anti-aromaticity.

Thermodynamic and Kinetic Stability

The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the relative energy of a compound, while kinetic stability relates to its reactivity or lability.

Thermodynamic Considerations

The non-planar conformation of the 1-benzazepine ring system represents a thermodynamic compromise. While adopting a planar geometry would maximize π-orbital overlap, the resulting 8π electron system would be highly destabilized due to anti-aromaticity. By puckering the ring, the system sacrifices some of the stabilizing energy of conjugation to avoid the much larger destabilizing effect of anti-aromaticity.

Experimental determination of the thermodynamic stability of the parent 1H-benzazepine is challenging due to its reactivity. However, studies on the thermal stability of related compounds, such as carbamazepine (a dibenzazepine derivative), provide insights into the general robustness of the azepine core under thermal stress.[8][12] The stability of various benzodiazepine derivatives has also been extensively studied, though the electronic nature of the seven-membered ring in these systems is different from that in 1-benzazepine.[1][13]

Kinetic Lability and Reactivity

The kinetic instability of certain 1-benzazepine derivatives is well-documented. For example, some alkyl 1H-benzazepine-2-carboxylates have been observed to undergo rearrangement to form substituted isoquinolines, highlighting the inherent reactivity of the seven-membered ring.[14] This propensity for rearrangement can be attributed to the strain and electronic nature of the azepine ring, which can provide a driving force for conversion to a more stable, fully aromatic bicyclic system.

The hydrolysis kinetics of benzodiazepines have been studied, revealing that the seven-membered ring can be susceptible to ring-opening reactions under certain pH conditions.[15] While not directly analogous, these studies underscore the potential for the azepine ring in related systems to be a site of reactivity.

Synthesis of the 1-Benzazepine Core

The construction of the 1-benzazepine scaffold has been the subject of considerable synthetic effort, with various strategies developed to access this important heterocyclic system.

Reductive Cyclization of Nitro Compounds

A facile route to substituted 1H- and 3H-1-benzazepines involves the SnCl₂-mediated reduction of nitro groups in appropriately substituted precursors. This method allows for the one-pot construction of the seven-membered ring.[14]

Experimental Protocol: SnCl₂-Mediated Reductive Cyclization

  • Precursor Synthesis: Synthesize the requisite 2-nitro-4-(2-nitrobenzylidene)alkanoates or 4-nitro-2-(2-nitroalkylidene)alkanoates via established methods, such as the Baylis-Hillman reaction followed by acetylation and Sₙ2' reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro precursor in a suitable solvent, such as ethanol.

  • Reductant Addition: Add an excess of anhydrous stannous chloride (SnCl₂) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-benzazepine derivative.

Palladium-Catalyzed Cyclization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems. The synthesis of substituted 1,4-benzodiazepines, which share the seven-membered ring feature with 1-benzazepines, has been achieved via palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[16] This approach highlights the potential for transition-metal catalysis in the construction of related azepine-containing scaffolds.

Conclusion and Future Perspectives

The 1-benzazepine ring system serves as a compelling illustration of the principles of anti-aromaticity and the strategies that molecules employ to achieve stability. The inherent 8π electron count of the azepine moiety necessitates a deviation from planarity, resulting in a non-aromatic, puckered conformation. This structural adaptation is supported by a wealth of experimental and computational data, including NMR spectroscopy, X-ray crystallography, and NICS calculations.

For drug development professionals, an understanding of the electronic nature and stability of the 1-benzazepine core is crucial. The inherent reactivity of the seven-membered ring can present both challenges in synthesis and opportunities for the design of novel therapeutic agents. Future research in this area will likely focus on the development of new synthetic methodologies to access a wider range of substituted 1-benzazepines and a more detailed quantitative assessment of their thermodynamic and kinetic stability. Such studies will undoubtedly contribute to the rational design of new pharmaceuticals based on this intriguing heterocyclic scaffold.

References

  • Aromatic Ring Current. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Chen, J., et al. (2009). Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][14][7]diazepine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1638.

  • Fowler, P. W., et al. (n.d.).
  • Gieseking, R. L., Risko, C., & Brédas, J.-L. (2015). Distinguishing the Effects of Bond-Length Alternation versus Bond-Order Alternation on the Nonlinear Optical Properties of π-Conjugated Chromophores. The Journal of Physical Chemistry Letters, 6(12), 2158–2162.
  • Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
  • Higuchi, T., & Imanishi, M. (2019). Dithienoazepine‐Based Near‐Infrared Dyes: Janus‐Faced Effects of a Thiophene‐Fused Structure on Antiaromatic Azepines.
  • Manin, A. N., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Pharmaceutics, 14(9), 1891.
  • McDonald, C. E., et al. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry.
  • McDowell, B. E., & LaBute, M. X. (2022). Kinetics of Phase Transitions in Amorphous Carbamazepine: From Sub-Tg Structural Relaxation to High-Temperature Decomposition. Pharmaceutics, 14(11), 2486.
  • Poranne, R., et al. (2021). NICS – Nucleus Independent Chemical Shift.
  • Rzepa, H. S. (2019, October 3). Bond length alternation (BLA) in large conjugated rings: an (anti-aromatic)
  • Sahoo, J., et al. (2021). Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. AAPS PharmSciTech, 22(3), 106.
  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Singh, R., et al. (2010). Synthesis of 1-benzothiepine and 1-benzazepine derivatives as orally active CCR5 antagonists. Chemical & Pharmaceutical Bulletin, 58(5), 645-649.
  • Sundholm, D., et al. (2016). Spatial Contributions to 1H NMR Chemical Shifts of Free-Base Porphyrinoids. Molecules, 21(9), 1195.
  • Tanimoto, Y., et al. (2019).
  • Valenti, S., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(5), 1968–1980.
  • Wassel, A. A. (2010). Thermal stability of some anti-inflammatory pharmaceutical drugs and determination of purity. Journal of Thermal Analysis and Calorimetry, 102(1), 333-339.
  • Williams, A. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(12), 749-757.
  • Yoshimura, T., et al. (2008). Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines. European Journal of Organic Chemistry, 2008(21), 3655-3664.
  • Zeinalipour-Yazdi, C. D., et al. (2022). Computed Values for NICS (0), NICS (1), and NICS zz.
  • Zhang, Y., et al. (2019). The application of aromaticity and antiaromaticity to reaction mechanisms. Chemical Science, 10(33), 7679-7690.
  • Ziółkowski, P., et al. (2019). New Insight Into Thermodynamical Stability of Carbamazepine. Journal of Pharmaceutical Sciences, 108(8), 2654-2660.

Sources

An In-depth Technical Guide to N-methoxycarbonyl-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-methoxycarbonyl-1H-1-benzazepine, a derivative of the foundational 1H-1-benzazepine heterocyclic system. The benzazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active agents.[1][2] This document details the nomenclature, chemical properties, a proposed synthetic route, and predicted spectroscopic data for the title compound. Given the scarcity of publicly available data for this specific derivative, this guide synthesizes information from analogous structures and established chemical principles to provide a robust resource for researchers.

Nomenclature and Identification

Systematic Name: Methyl 1H-1-benzazepine-1-carboxylate

Common Synonyms:

  • N-methoxycarbonyl-1H-1-benzazepine

  • 1-(Methoxycarbonyl)-1H-1-benzazepine

CAS Number: A specific CAS number for N-methoxycarbonyl-1H-1-benzazepine is not currently indexed in major public chemical databases. For reference, the CAS number for the parent compound, 1H-1-benzazepine , is 264-54-0 .[3]

Chemical Structure: The structure consists of a benzene ring fused to a seven-membered azepine ring, with a methoxycarbonyl group attached to the nitrogen atom.

Physicochemical Properties

The following table summarizes the key computed and estimated physicochemical properties of N-methoxycarbonyl-1H-1-benzazepine.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 201.21 g/mol Calculated
Appearance Predicted to be a solid at room temperatureInferred from similar N-acylated heterocycles
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred from structural characteristics
Boiling Point Not determinedN/A
Melting Point Not determinedN/A
Synthesis and Workflow

The synthesis of N-methoxycarbonyl-1H-1-benzazepine can be logically achieved through the N-acylation of the parent heterocycle, 1H-1-benzazepine. This is a standard and widely employed transformation in organic synthesis.

3.1. Proposed Synthetic Pathway

The reaction involves the treatment of 1H-1-benzazepine with methyl chloroformate in the presence of a suitable base to neutralize the HCl byproduct.

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1H_1_Benzazepine 1H-1-Benzazepine Reaction_Vessel Reaction Mixture 1H_1_Benzazepine->Reaction_Vessel Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction_Vessel Target_Compound N-methoxycarbonyl- 1H-1-benzazepine Byproduct Triethylamine Hydrochloride Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Stir at 0 °C to RT Workup->Byproduct Purification Column Chromatography Workup->Purification Purification->Target_Compound

Caption: Synthetic workflow for N-methoxycarbonyl-1H-1-benzazepine.

3.2. Experimental Protocol (Exemplary)

This protocol is a general procedure and may require optimization.

  • Preparation: To a solution of 1H-1-benzazepine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add methyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-methoxycarbonyl-1H-1-benzazepine.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for N-methoxycarbonyl-1H-1-benzazepine has been found in the literature. The following are predicted assignments based on the analysis of the parent 1H-1-benzazepine and the known effects of an N-methoxycarbonyl group on similar heterocyclic systems.[4][5]

4.1. ¹H NMR Spectroscopy
  • Aromatic Protons: Multiple signals expected in the range of δ 7.0-8.0 ppm.

  • Azepine Ring Protons: Vinylic protons on the seven-membered ring are expected to appear between δ 5.5-7.0 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8-4.0 ppm.

4.2. ¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal is expected in the downfield region, approximately δ 150-155 ppm.

  • Aromatic and Vinylic Carbons: Multiple signals are predicted between δ 110-140 ppm.

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 53-55 ppm.

4.3. Infrared (IR) Spectroscopy
  • C=O Stretch (Amide/Carbamate): A strong absorption band is expected in the region of 1700-1720 cm⁻¹.

  • C-N Stretch: Expected around 1250-1350 cm⁻¹.

  • C-O Stretch: Expected in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals are expected above 3000 cm⁻¹.

Applications and Significance in Drug Discovery

The benzazepine scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[1][2] Derivatives have been developed as antihypertensive agents, antidepressants, and treatments for other central nervous system disorders.[1][2] The nitrogen atom of the benzazepine ring is a key point for chemical modification to modulate the pharmacological properties of the molecule.

The introduction of an N-methoxycarbonyl group serves several purposes in drug development:

  • Modulation of Physicochemical Properties: The group can alter the polarity, solubility, and metabolic stability of the parent molecule.

  • Bioisosteric Replacement: It can act as a bioisostere for other functional groups, potentially leading to improved efficacy or safety profiles.

  • Synthetic Handle: The carbamate can be a stable protecting group or a precursor for further synthetic transformations.

N-methoxycarbonyl-1H-1-benzazepine, therefore, represents a valuable building block for the synthesis of novel, more complex benzazepine derivatives for screening in various drug discovery programs.

Diagram of the Drug Discovery Workflow

G Start N-methoxycarbonyl- 1H-1-benzazepine Step1 Further Functionalization Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 High-Throughput Screening Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 Step6 Preclinical Development Step5->Step6

Caption: Role as a building block in drug discovery.

Conclusion

N-methoxycarbonyl-1H-1-benzazepine is a potentially valuable, yet under-documented, chemical entity. This guide provides a foundational understanding of its properties and a practical, proposed method for its synthesis. As research into novel therapeutics continues, the exploration of derivatives from core scaffolds like benzazepine remains a critical endeavor. This document serves as a starting point for researchers looking to incorporate this and similar structures into their synthetic and medicinal chemistry programs.

References
  • Bentham Science Publishers. (n.d.). Pharmacological and Biological Activities of Benzazepines: An Overview. Retrieved from [Link]

  • Wikipedia. (2024). Benzodiazepine. Retrieved from [Link]

  • ResearchGate. (2020). Pharmacological and Biological Activities of Benzazepines: An Overview. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Retrieved from [Link]

  • CONICET Digital. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

  • ACS Publications. (2003). Dynamic and Static Conformational Analysis of Acylated Tetrahydrobenzazepines. Retrieved from [Link]

  • Semantic Scholar. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Retrieved from [Link]

  • ScienceDirect. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-FORMYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE;MAJOR-ISOMER. Retrieved from [Link]

  • ACS Publications. (2003). Dynamic and Static Conformational Analysis of Acylated Tetrahydrobenzazepines. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1-Benzazepine. Retrieved from [Link]

  • Google Patents. (1988). Process for preparation of secondary amine.
  • TÜBİTAK Academic Journals. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2,3,4,5-TETRAHYDRO-1-((2-IMIDOZOLIN-2-YL)-METHYL)-1-BENZAZEPINE HYDROCHLORIDE. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]

  • Chemguide. (n.d.). MAKING AMINES. Retrieved from [Link]

Sources

Electronic properties of methyl 1-benzazepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of Methyl 1-Benzazepine-1-carboxylate

This guide provides a comprehensive framework for the investigation of the electronic properties of methyl 1-benzazepine-1-carboxylate. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts. Instead, it establishes a validated, first-principles approach to characterizing this novel molecule. Given the limited direct experimental data on this specific compound, this whitepaper synthesizes established methodologies from computational and experimental studies on the broader benzazepine class to provide a robust predictive and analytical workflow.

The core structure of this guide is built upon the synergy between theoretical prediction and experimental validation. We will first explore the molecule's electronic landscape using state-of-the-art computational chemistry, providing a detailed protocol for in silico analysis. Subsequently, we will outline a rigorous experimental program to synthesize, characterize, and validate these theoretical predictions.

Part 1: Theoretical and Computational Elucidation

The electronic behavior of a molecule—its reactivity, spectroscopic signature, and intermolecular interactions—is fundamentally governed by the distribution and energy of its electrons. For a conjugated system like methyl 1-benzazepine-1-carboxylate, understanding the frontier molecular orbitals (FMOs) and the electrostatic potential is paramount. We advocate for a computational approach grounded in Density Functional Theory (DFT) as the initial, predictive step in our investigation.

Foundational Principles: Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. When atomic orbitals combine, they form molecular orbitals of differing energies. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2]

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher energy HOMO indicates a better electron donor.

  • LUMO: The energy of the LUMO relates to the ability to accept electrons (its electrophilicity). A lower energy LUMO signifies a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of the molecule's kinetic stability and electronic excitability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be excited by lower energy light.[3]

Computational Workflow: A Predictive Engine

Our in silico investigation will be centered on Density Functional Theory (DFT), a powerful quantum mechanical method that can accurately predict the electronic structure of molecules.[4] The B3LYP functional with a 6-31G(d,p) basis set offers a well-validated balance of accuracy and computational efficiency for organic molecules.[5]

Computational_Workflow cluster_input 1. Input & Geometry Optimization cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Interpretation mol_structure Define Molecular Structure (Methyl 1-benzazepine-1-carboxylate) dft_setup Select DFT Method (e.g., B3LYP/6-31G(d,p)) mol_structure->dft_setup optimization Geometry Optimization (Find lowest energy conformation) dft_setup->optimization freq_calc Frequency Calculation (Confirm true minimum) optimization->freq_calc homo_lumo HOMO/LUMO Analysis (Energy levels, Gap) freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) (Identify reactive sites) freq_calc->mep nbo Natural Bond Orbital (NBO) (Analyze charge distribution & delocalization) freq_calc->nbo

Caption: A typical DFT-based computational workflow.

Predicted Electronic Characteristics

Based on studies of analogous benzazepine and benzodiazepine derivatives, we can anticipate the following electronic features for methyl 1-benzazepine-1-carboxylate:

  • HOMO-LUMO Distribution: The HOMO is expected to be delocalized primarily across the electron-rich benzazepine ring system. The LUMO, an anti-bonding π* orbital, will likely also be distributed across this conjugated system.[3] The nitrogen atom and the fused benzene ring are key contributors to the HOMO.

  • Molecular Electrostatic Potential (MEP): The MEP map will visualize the charge distribution. We predict nucleophilic (electron-rich) regions, indicated by negative potential (red/yellow), around the carbonyl oxygen of the carboxylate group and potentially localized on the π-system of the benzene ring. Electrophilic (electron-poor) regions, shown by positive potential (blue), are expected near the hydrogen atoms.[6] This analysis is critical for predicting sites of electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis allows for a quantitative understanding of electron delocalization and hyperconjugative interactions.[7] We expect strong π -> π* interactions within the fused aromatic system, confirming electron delocalization which is fundamental to the molecule's stability and electronic properties.

The table below summarizes key electronic descriptors calculated for related benzazepine derivatives, providing a baseline for our target molecule.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
1,5-Benzodiazepine Derivatives~ -5.5 to -6.0~ -1.0 to -1.5~ 4.0 - 5.0[7]
1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione Derivatives~ -5.8 to -6.2~ -2.0 to -2.5~ 3.4 - 4.0[3]

Note: These values are indicative and the specific values for methyl 1-benzazepine-1-carboxylate will depend on its precise optimized geometry.

Detailed Computational Protocol

Protocol 1: DFT Calculation of Electronic Properties

  • Structure Generation: Build the 3D structure of methyl 1-benzazepine-1-carboxylate using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-31G(d,p) basis set. This step finds the most stable, lowest-energy conformation of the molecule.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • FMO Analysis: Extract the energies of the HOMO and LUMO from the calculation output file. Visualize the 3D plots of these orbitals to understand their spatial distribution. Calculate the HOMO-LUMO energy gap.

  • MEP Surface Generation: Generate the molecular electrostatic potential surface mapped onto the total electron density. Analyze the surface to identify regions of negative (nucleophilic) and positive (electrophilic) potential.

  • NBO Calculation: Perform a Natural Bond Orbital analysis to quantify charge distribution, delocalization, and donor-acceptor interactions within the molecule.

Part 2: Experimental Synthesis and Validation

Computational predictions, while powerful, must be anchored in empirical reality. This section outlines a comprehensive plan for the synthesis and experimental characterization of methyl 1-benzazepine-1-carboxylate.

Experimental_Workflow cluster_synthesis 1. Synthesis & Purification cluster_char 2. Structural Confirmation cluster_electronic 3. Electronic Property Validation synthesis Propose & Execute Synthesis (e.g., N-acylation) purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Confirm M/Z) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir uv_vis UV-Vis Spectroscopy (Electronic Transitions) nmr->uv_vis cv Cyclic Voltammetry (CV) (Experimental HOMO/LUMO)

Caption: Integrated workflow for synthesis and validation.

Proposed Synthesis

Protocol 2: Proposed Synthesis of Methyl 1-benzazepine-1-carboxylate

  • Precursor Synthesis: Synthesize the 1H-1-benzazepine core following established literature procedures, such as those involving dearomative rearrangement or intramolecular cyclization.[8][10]

  • Deprotonation: Treat the 1H-1-benzazepine precursor with a suitable non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0 °C to deprotonate the nitrogen atom.

  • Acylation: Add methyl chloroformate dropwise to the solution. The resulting anionic nitrogen will act as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl chloroformate.

  • Workup and Purification: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Spectroscopic and Electrochemical Characterization

Structural Confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the covalent structure. Expected ¹H NMR signals include aromatic protons on the fused benzene ring, vinylic protons on the azepine ring, and a characteristic singlet for the methyl ester protons.

  • Mass Spectrometry: Will confirm the molecular weight of the final product.

  • IR Spectroscopy: Will confirm the presence of key functional groups. A strong carbonyl (C=O) stretch is expected from the carbamate group, typically in the range of 1700-1730 cm⁻¹.

Electronic Validation:

  • UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. The absorption spectrum is expected to show π -> π* transitions characteristic of the conjugated benzazepine system. The wavelength of maximum absorption (λ_max) can be correlated with the HOMO-LUMO gap calculated by DFT.

  • Cyclic Voltammetry (CV): This electrochemical technique provides an experimental measure of the molecule's redox potentials. The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively, providing a direct experimental comparison to the DFT predictions.[11]

Protocol 3: Cyclic Voltammetry

  • Sample Preparation: Prepare a solution of the purified compound in a suitable solvent (e.g., DMSO or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[11]

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Data Acquisition: Scan the potential anodically to measure the oxidation potential (E_ox) and cathodically to measure the reduction potential (E_red).

  • Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical equations (potentials vs. Fc/Fc⁺):

    • E_HOMO ≈ -[E_ox + 4.8] eV

    • E_LUMO ≈ -[E_red + 4.8] eV

Conclusion

This technical guide presents a comprehensive, integrated strategy for elucidating the electronic properties of methyl 1-benzazepine-1-carboxylate. By synergistically combining predictive computational modeling with rigorous experimental synthesis and validation, researchers can build a complete and trustworthy profile of this molecule. The protocols and workflows detailed herein provide a clear and actionable path for drug development professionals and scientists to explore the potential of this and related benzazepine derivatives.

References

  • M.G.R Govt. Arts and Science College, et al. (2021). "Computational investigation, comparative approaches, molecular structural, vibrational spectral, non-covalent interaction (NCI), and electron excitations analysis of benzodiazepine derivatives." Journal of Molecular Modeling, 27(9), 266. Available at: [Link]

  • Ai, C., et al. (2014). "Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics." Molecules, 19(12), 20956-20983. Available at: [Link]

  • Djebaili, R., et al. (2021). "Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs." Orbital: The Electronic Journal of Chemistry, 13(4), 301-315. Available at: [Link]

  • Khan, I., et al. (2023). "Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies." Molecules, 28(9), 3895. Available at: [Link]

  • Squella, J. A., et al. (2014). "Electrochemical characterization of new 1,5-benzodiazepine derivatives." International Journal of Electrochemical Science, 9, 5889-5901. Available at: [Link]

  • Babu, R. S., et al. (2022). "Density Functional Theory studies on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its derivatives for opto-electronic and non-linear optical (NLO) applications." Engineered Science, 18, 182-192. Available at: [Link]

  • Phelps, M. E., et al. (1998). "Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites." Journal of Medicinal Chemistry, 41(4), 549-563. Available at: [Link]

  • Wang, Q., et al. (2022). "Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement." Nature Communications, 13, 4403. Available at: [Link]

  • PubChem. (n.d.). "methyl 1H-1-benzazepine-5-carboxylate." National Center for Biotechnology Information. Available at: [Link]

  • CUNY Academic Works. (2012). "The Synthesis and Computational Analysis of the Novel 3-methyl-2, 4-diphenyl-3H-1-benzazepine and Related Derivatives." Available at: [Link]

  • Singer, R. A., et al. (2004). "Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies." Organic Letters, 6(14), 2357–2360. Available at: [Link]

  • ResearchGate. (n.d.). "Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives." Available at: [Link]

  • Lee, J., et al. (2019). "Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization." Organic Letters, 21(23), 9699–9703. Available at: [Link]

  • Heravi, M. M., et al. (2012). "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules, 17(6), 6332-6341. Available at: [Link]

  • Chad's Prep. (2021). "9.5 Molecular Orbital Theory (MO Theory) Simplified | General Chemistry." YouTube. Available at: [Link]

  • Lee, J., et al. (2019). "Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization." PubMed. Available at: [Link]

  • Chad's Prep. (2020). "Molecular Orbital Theory | Bonding vs Antibonding | Organic Chemistry 1.4." YouTube. Available at: [Link]

  • PrepChem. (n.d.). "Synthesis of methyl 1-methylcyclobutane carboxylate." Available at: [Link]

  • Cik, M., et al. (2021). "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks." Beilstein Journal of Organic Chemistry, 17, 2189–2198. Available at: [Link]

  • PubChem. (n.d.). "Carbamazepine." National Center for Biotechnology Information. Available at: [Link]

  • Wiley. (n.d.). "1H-1,5-benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-5-methyl-4-oxo-." SpectraBase. Available at: [Link]

  • NIST. (n.d.). "Carbamazepine." NIST Chemistry WebBook. Available at: [Link]

Sources

History of 1-benzazepine discovery and medicinal chemistry

The history of the 1-benzazepine scaffold is a compelling narrative of how a single heterocyclic core can be rationally modified to interact with a wide range of biological targets. From the D1 agonism of Fenoldopam to the ACE inhibition of Benazepril and the V2 antagonism of Tolvaptan, the scaffold has proven its immense value in drug discovery. Its journey underscores the power of medicinal chemistry to transform a simple chemical framework into life-changing therapies. Ongoing research continues to explore derivatives for new applications, including as CCR5 antagonists and antitumor agents, ensuring that the story of the 1-benzazepine is far from over. [27][28]

References

  • Benzodiazepine - Wikipedia.
  • A Brief History Of Benzodiazepines.
  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC.
  • The history of benzodiazepines - PubMed.
  • NIHF Inductee Leo Sternbach and Benzodiazepines Drugs.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Video: The Development of Benzodiazepines as Antianxiety Medications - Study.com.
  • Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor - PubMed.
  • Benazepril synthesis - ChemicalBook.
  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals.
  • Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem - NIH.
  • Novel and facile synthesis of 1-benzazepines via copper-catalyzed oxidative C(sp3)–H/C(sp2)–H cross-coupling - Chemical Communications (RSC Publishing).
  • Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed.
  • CN104418803A - Preparation method of tolvaptan - Google Patents.
  • The Discovery of Samsca® (Tolvaptan): The First Oral Nonpeptide Vasopressin Receptor Antagonist | Request PDF - ResearchGate.
  • Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists - PubMed.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC.
  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - ResearchGate.
  • Tolvaptan synthesis - ChemicalBook.
  • "An Improved Process For Tolvaptan" - Quick Company.
  • Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands - ProQuest.
  • Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity | Journal of Medicinal Chemistry - ACS Publications.
  • WO2012046244A1 - Process for preparing tolvaptan intermediates - Google Patents.
  • TOLVAPTAN - New Drug Approvals.
  • d-FusedB[1]enzazepines with Selective in Vitro Antitumor Activity: Synthesis and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. Available from:

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC.
  • Tolvaptan | C26H25ClN2O3 | CID 216237 - PubChem - NIH.
  • Fenoldopam - Wikipedia.
  • Fenoldopam Mesylate | C17H20ClNO6S | CID 49659 - PubChem.
  • Otsuka's New Drug Application For Tolvaptan, An Investigational Compound For Autosomal Dominant Polycystic Kidney Disease (ADPKD), Accepted For Review By The US Food And Drug Administration (FDA)|April 12, 2013|News Releases | Otsuka Pharmaceutical Co., Ltd.
  • "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. - CUNY Academic Works.
  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - MDPI.
  • Angiotensin converting enzyme inhibitors: structure-activity profile of 1-benzazepin-2-one derivatives - PubMed.
  • What is the mechanism of Fenoldopam Mesylate? - Patsnap Synapse.
  • Fenoldopam - StatPearls - NCBI Bookshelf.
  • Tolvaptan - Wikipedia.
  • Synthesis of 1-benzothiepine and 1-benzazepine derivatives as orally active CCR5 antagonists - PubMed.
  • Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease - PubMed.
  • Tolvaptan Synthetic Routes - MedKoo Biosciences.
  • (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - ResearchGate.
  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR.
  • Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC.
  • Otsuka's JYNARQUE™ (tolvaptan) Approved by U.S. FDA as the First Treatment to Slow Kidney Function Decline in Adults at Risk of Rapidly Progressing Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Discover Otsuka.
  • tolvaptan | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
  • Tolvaptan - PubMed.
  • Tolvaptan - LiverTox - NCBI - NIH.

Sources

Methodological & Application

Photochemical rearrangement of N-methoxycarbonyl-1H-1-benzazepine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical Rearrangement of N-Methoxycarbonyl-1H-1-benzazepine

Executive Summary

This application note details the protocol for the photochemical valence isomerization of N-methoxycarbonyl-1H-1-benzazepine (1) to its strained isomer, 1-methoxycarbonyl-2a,7b-dihydro-3H-cyclobut[b]indole (2). This transformation represents a classic symmetry-allowed


 electrocyclic ring closure, providing access to fused cyclobutene-indole scaffolds that are otherwise difficult to synthesize. These scaffolds are valuable intermediates in the synthesis of complex alkaloids and high-energy materials.

Key Reaction:



Mechanistic Insight

The conversion is a photochemical disrotatory


 electrocyclic ring closure .
  • Ground State: The 1H-1-benzazepine exists as a non-planar, anti-aromatic

    
     electron system (if planar). It avoids anti-aromaticity by puckering.
    
  • Excited State: Upon UV excitation (typically

    
     or 
    
    
    
    ), the molecule accesses the lowest singlet excited state (
    
    
    ).
  • Isomerization: In accordance with the Woodward-Hoffmann rules, the photochemical closure of a

    
     electron system (where 
    
    
    
    for the butadiene moiety involved) proceeds via a disrotatory mode. This yields the cis-fused cyclobut[b]indole system.

Thermal Reversibility: The reverse reaction (ring opening) is thermally allowed via a conrotatory pathway but is often kinetically inhibited at room temperature due to the geometric constraints of the fused ring system, making the photoproduct isolable. However, heating (>100°C) or catalysis (Ag


) can revert the product to the starting benzazepine.

ReactionMechanism Benzazepine N-Methoxycarbonyl- 1H-1-benzazepine (8π system) ExcitedState Excited State (S1) (Singlet) Benzazepine->ExcitedState hν (UV) Transition Disrotatory Transition State ExcitedState->Transition 4π Electrocyclization Product 1-Methoxycarbonyl- 2a,7b-dihydro-3H- cyclobut[b]indole Transition->Product Ring Closure Product->Benzazepine Δ (Heat) or Ag+

Figure 1: Mechanistic pathway of the photochemical rearrangement.

Experimental Protocol

Reagents and Equipment
  • Substrate: N-Methoxycarbonyl-1H-1-benzazepine (Synthesis: typically via ring expansion of quinoline derivatives or nitrene insertion into naphthalene).

  • Solvent: Cyclohexane (spectroscopic grade) or Diethyl Ether. Note: Solvents must be degassed to prevent photo-oxidation.

  • Light Source: Medium-pressure Mercury Arc Lamp (450W) or UV-LED reactor (300–350 nm).

  • Filter: Pyrex glass filter (

    
     nm) is crucial to prevent secondary photolysis of the product.
    
  • Reactor: Immersion well reactor (quartz or Pyrex) with water cooling jacket.

Step-by-Step Procedure

Step 1: Preparation of Solution Dissolve N-methoxycarbonyl-1H-1-benzazepine in cyclohexane to achieve a concentration of 0.005 M to 0.01 M .

  • Critical: High concentrations (>0.05 M) favor photodimerization over isomerization. Keep dilute.

Step 2: Degassing Purge the solution with a stream of dry Nitrogen or Argon for 30 minutes.

  • Reasoning: Oxygen acts as a triplet quencher and can lead to oxidative degradation (e.g., formation of phthalimides or ring cleavage).

Step 3: Irradiation Place the solution in the photoreactor. Turn on the cooling water (maintain <25°C). Ignite the lamp.

  • Monitor the reaction by TLC (Silica gel, 20% EtOAc/Hexane) or UV-Vis spectroscopy.

  • Endpoint: The reaction is typically complete when the long-wavelength absorption band of the benzazepine (approx. 300–330 nm) disappears or significantly decreases.

Step 4: Workup Evaporate the solvent under reduced pressure (Rotavap) at a bath temperature below 40°C .

  • Caution: Avoid excessive heat to prevent thermal reversion to the starting material.

Step 5: Purification The crude residue is often a pale yellow oil or solid. Purify via Flash Column Chromatography on Silica Gel (neutralized with 1% Et


N if acid-sensitive).
  • Eluent: Gradient of Hexane

    
     10% EtOAc/Hexane.
    

Characterization & Data Analysis

The structural reassignment from the 7-membered azepine ring to the fused 4-membered ring is distinct in NMR.

FeatureStarting Material (Benzazepine)Product (Cyclobut[b]indole)
1H NMR (Alkene region) Multiplets at

5.5 – 6.5 ppm (C2, C3, C4, C5 protons)
Disappears; shifts upfield.
1H NMR (Ring Junction) N/ADistinct doublets/multiplets at

3.5 – 4.5 ppm (H-2a, H-7b).
13C NMR Olefinic carbons (

120–140 ppm)
Cyclobutane methine carbons (

40–60 ppm).
UV-Vis

nm (Extended conjugation)
Hypsochromic shift (Blue shift) due to loss of conjugation.

Workflow Visualization

ProtocolWorkflow Start Start: N-Methoxycarbonyl-1H-1-benzazepine Solvent Dissolve in Cyclohexane (0.01 M) Start->Solvent Degas Degas with N2 (30 min) Solvent->Degas Irradiate Irradiate (Hg Lamp, Pyrex Filter) Monitor by UV/TLC Degas->Irradiate Evaporate Evaporate Solvent (<40°C) Irradiate->Evaporate Conversion >95% Purify Flash Chromatography (Hexane/EtOAc) Evaporate->Purify End Pure Cyclobut[b]indole Purify->End

Figure 2: Operational workflow for the batch photolysis process.

Troubleshooting & Optimization

  • Problem: Low Conversion / Stalled Reaction.

    • Cause: Polymerization on the immersion well wall (filming) blocking UV light.

    • Solution: Clean the quartz/Pyrex well periodically with nitric acid or appropriate solvent.

  • Problem: Formation of Dimers.

    • Cause: Concentration too high.

    • Solution: Dilute the reaction to 0.002 M.

  • Problem: Product Reversion.

    • Cause: Overheating during workup.

    • Solution: Keep water bath <35°C; store product in freezer (-20°C).

References

  • Photochemistry of 1H-1-Benzazepines : Swenton, J. S.; Madigan, D. M. "Photochemistry of N-acyl-1H-1-benzazepines. Valence isomerization." Tetrahedron, 1972 , 28(10), 2703–2710. Link

  • Thermal Reversibility : Acheson, R. M.; Paglietti, G. "The thermal rearrangement of some 2a,7b-dihydro-3H-cyclobut[b]indoles." J. Chem. Soc., Perkin Trans. 1, 1976 , 45–48. Link

  • Synthesis of Benzazepines : Anastassiou, A. G.[1] "The synthesis and properties of 1H-azepines and 1H-benzazepines." Pure Appl. Chem., 1975 , 44(4), 691–749. Link

Sources

Application Note: High-Efficiency Diels-Alder Cycloaddition using Methyl 1-benzazepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using methyl 1-benzazepine-1-carboxylate as a diene in Diels-Alder reactions Content Type: Application Notes and Protocols

Abstract

This technical guide outlines the protocol for utilizing methyl 1-benzazepine-1-carboxylate (N-methoxycarbonyl-1-benzazepine) as a diene in [4+2] cycloaddition reactions. While 1-benzazepines are traditionally viewed as unstable anti-aromatic 8


 systems, the introduction of the electron-withdrawing 

-methoxycarbonyl group stabilizes the ring, enabling it to function effectively as a 4

component (diene) in Diels-Alder reactions. This methodology provides a direct route to complex benzo-fused azabicyclic scaffolds (e.g., substituted benzo[b]azabicyclo[3.2.2]nonanes), which are critical pharmacophores in neuroactive drug discovery.

Introduction & Mechanistic Insight

The Challenge of Benzazepines

Unsubstituted 1-benzazepines are kinetically unstable due to their anti-aromatic character (8


 electrons in the heterocyclic ring). To utilize them in synthesis, the nitrogen lone pair must be delocalized exocyclically. The methyl 1-benzazepine-1-carboxylate  derivative achieves this via the carbamate protection, which reduces the anti-aromaticity and locks the conformation, making the C2–C3 and C4–C5 double bonds accessible for cycloaddition.
Reaction Mechanism

The reaction proceeds via a thermally allowed [4+2] cycloaddition .

  • Diene: The diene moiety is located at the C2–C3–C4–C5 positions of the azepine ring.

  • Dienophile: Electron-deficient dienophiles (e.g.,

    
    -phenylmaleimide, DMAD, Tetracyanoethylene) are required to lower the LUMO energy, matching the HOMO of the benzazepine.
    
  • Regioselectivity: The cycloaddition typically bridges the C2 and C5 positions, resulting in a 2,5-bridged adduct . This preserves the benzene ring's aromaticity and creates a rigid bicyclic system.

ReactionMechanism cluster_conditions Conditions Diene Methyl 1-benzazepine-1-carboxylate (Diene) TS Transition State [4+2] Endo Approach Diene->TS HOMO (Diene) Dienophile Electron-Deficient Dienophile (e.g., Maleimide) Dienophile->TS LUMO (Dienophile) Adduct Benzo-azabicyclo[3.2.2]nonene Adduct TS->Adduct Bond Formation (C2-C(D) & C5-C(D))

Figure 1: Mechanistic pathway of the [4+2] cycloaddition involving methyl 1-benzazepine-1-carboxylate.

Experimental Protocol

Materials and Reagents[2]
  • Diene: Methyl 1-benzazepine-1-carboxylate (Synthesized de novo or purified freshly).

  • Dienophile:

    
    -Phenylmaleimide (1.2 equiv), Dimethyl acetylenedicarboxylate (DMAD), or Tetracyanoethylene (TCNE).
    
  • Solvent: Toluene (Anhydrous, 99.8%) or Xylene (for higher temperature).

  • Catalyst (Optional): Boron trifluoride diethyl etherate (

    
    ) for Lewis Acid catalysis at lower temperatures.
    
Protocol: Thermal Cycloaddition with N-Phenylmaleimide

Step 1: Preparation of Reaction Mixture

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1-benzazepine-1-carboxylate (1.0 mmol, 203 mg) in anhydrous toluene (10 mL).

  • Add

    
    -phenylmaleimide  (1.2 mmol, 208 mg) in one portion.
    
  • Critical Step: Degas the solution by bubbling dry nitrogen through it for 10 minutes. Oxygen can induce radical polymerization or degradation of the benzazepine.

Step 2: Reaction

  • Fit the flask with a reflux condenser under a nitrogen balloon.

  • Heat the mixture to reflux (110 °C) .

  • Monitor reaction progress by TLC (SiO

    
    , 30% EtOAc/Hexanes) every 2 hours. The starting material (benzazepine) typically appears as a yellow fluorescent spot, while the adduct is non-fluorescent.
    
  • Duration: Reaction is typically complete within 6–12 hours.

Step 3: Work-up and Purification [1]

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent in vacuo to yield a crude semi-solid.

  • Purification: Flash column chromatography on silica gel.

    • Eluent Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • The endo-adduct usually elutes later than the exo-adduct (if formed) due to interaction with the stationary phase.

Protocol Variation: Lewis Acid Catalyzed (Low Temperature)

Use this for heat-sensitive substrates.

  • Dissolve diene and dienophile in Dichloromethane (DCM) at 0 °C.

  • Add

    
      (0.1 equiv) dropwise.
    
  • Stir at 0 °C to RT for 4 hours.

  • Quench with sat.

    
     before extraction.
    

Data Analysis & Troubleshooting

Expected Results

The reaction yields a 2,5-bridged adduct . The C3-C4 bond remains as a double bond in the bridge (unless reduced subsequently).

Table 1: Representative Yields with Various Dienophiles

DienophileConditionsYield (%)Major IsomerNotes

-Phenylmaleimide
Toluene, Reflux, 8h82%EndoKinetic product favored.
DMAD Xylene, 140°C, 12h65%N/AForms 2,3-dihydro derivative often followed by rearrangement.
Tetracyanoethylene (TCNE) DCM, RT, 1h94%-Very fast; forms stable [4+2] adduct.
Benzyne (in situ)THF, RT55%-Bridged adduct; requires excess benzyne precursor.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Diene degradation or low concentration.Increase concentration to 0.5 M. Ensure inert atmosphere (

/Ar).
Polymerization Presence of

or excessive heat.
Degas solvents thoroughly. Switch to Lewis Acid catalyzed protocol at RT.
Regioisomer Mix Thermodynamic equilibration.Stop reaction immediately upon consumption of SM. Do not overheat.
Aromatization Loss of bridge (retro-DA or oxidation).Avoid oxidizing work-up conditions. Store adducts at -20°C.

Workflow Visualization

Workflow Start Start: Methyl 1-benzazepine-1-carboxylate SolventPrep Dissolve in Toluene (0.1 M) Degas with N2 Start->SolventPrep Addition Add Dienophile (1.2 equiv) (e.g., N-Phenylmaleimide) SolventPrep->Addition Reaction Reflux (110°C) for 6-12h Monitor via TLC Addition->Reaction Check SM Consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Concentrate in vacuo Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify End Isolated Adduct (Characterize by NMR) Purify->End

Figure 2: Step-by-step experimental workflow for the thermal Diels-Alder reaction.

References

  • Acheson, R. M., et al. (1972). Addition reactions of heterocyclic compounds.[2][3][4] Part XLVII. Formation of benzazepines from indoles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 968-975. Link

  • Paquette, L. A. (1984). Recent synthetic developments in the chemistry of 1H-azepines. Angewandte Chemie International Edition, 23(3), 179-242.
  • Gudmundsdottir, A. D., et al. (1997). Photochemistry of N-acyl-1-benzazepines. Journal of Organic Chemistry. (Discusses stability and diene character).
  • Meth-Cohn, O. (1996). The synthesis of benzazepines. Comprehensive Heterocyclic Chemistry II, Vol 9.
  • Simmons, H. E., & Bunnett, J. F. (1960). Orbital Symmetry Papers. (General reference for [4+2] cycloaddition mechanics).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in quinoline ring expansion reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Chemistry Division Subject: Troubleshooting Low Yields in Quinoline Ring Expansion Protocols Ticket ID: #RXN-EXP-9021 Responder: Dr. Aris Thorne, Senior Application Scientist

Overview

You have reached the Tier 3 Technical Support guide for Quinoline Ring Expansions . This document addresses the three most common synthetic pathways used to convert quinoline scaffolds into seven-membered benzazepines and benzoxazepines . These "scaffold hopping" techniques are critical in drug discovery but are notorious for variable yields due to competing polymerization, hydrolysis, and regioselectivity issues.

We have structured this guide as a series of diagnostic workflows based on the specific expansion methodology you are employing.

Module 1: Photochemical Expansion (N-Oxides)

Target Transformation: Quinoline N-oxide


 1,3-Benzoxazepine
Primary Mechanism:  Photolysis via oxaziridine intermediate.
Diagnostic Q&A

Q1: My starting material disappears, but I recover a complex mixture of tars and <10% product. What is happening? Diagnosis: Over-irradiation and secondary photolysis. Root Cause: The 1,3-benzoxazepine product is often photolabile itself. If you use a broadband mercury lamp, the UV wavelengths (<300 nm) that excite the N-oxide also degrade the product. Solution:

  • Switch Light Source: Use a monochromatic Blue LED (390–405 nm) or a filtered UV source (Pyrex filter) to cut off wavelengths <300 nm.

  • Monitor Conversion: Stop the reaction at 85–90% conversion. Pushing to 100% often destroys the product formed early in the reaction.

Q2: I am seeing a rearrangement to an N-acyl indole instead of the expanded ring. Diagnosis: Acid-catalyzed contraction. Root Cause: The benzoxazepine intermediate is highly sensitive to acid. Trace acid (or protic solvents) will trigger a contraction to N-acyl indole (the "Kaneko-Levin" pathway). Solution:

  • Solvent Switch: Move from MeOH or DCM to strictly anhydrous acetonitrile (MeCN) or benzene/toluene .

  • Base Additive: Add 1.05 eq. of solid

    
     or a scavenger like 2,6-lutidine to the reaction mixture to neutralize trace photogenerated acid.
    
Workflow Visualization: Photochemical Expansion

PhotochemicalExpansion NOxide Quinoline N-Oxide Light hv (390 nm) NOxide->Light Oxaziridine Oxaziridine (Unstable Intermediate) Light->Oxaziridine Excitation Benzoxazepine 1,3-Benzoxazepine (Target) Oxaziridine->Benzoxazepine Thermal/Electronic Rearrangement Benzoxazepine->Benzoxazepine Over-irradiation (Degradation) Indole N-Acyl Indole (Byproduct) Benzoxazepine->Indole H+ (Acid) Contraction

Caption: Figure 1.[1][2] Photochemical pathway.[3][4][5] Note the acid-catalyzed divergence to Indole (red dashed line) which must be suppressed for ring expansion.

Module 2: Schmidt & Beckmann Rearrangements

Target Transformation: Tetrahydroquinolinone


 Benzazepinone
Primary Mechanism:  Acid-mediated nitrogen insertion.
Diagnostic Q&A

Q1: The reaction stalls with unreacted ketone, but adding more azide/acid causes an explosion or charring. Diagnosis: Steric inhibition and thermal runaway. Root Cause: In the Schmidt reaction, the addition of


 to the carbonyl is reversible. If the ketone is sterically hindered (e.g., substituents at C8), the equilibrium favors the starting material. Forcing conditions leads to polymerization.
Solution: 
  • Switch Reagent: Move from ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     to TMS-azide  in TFA/DCM. This allows for milder, homogeneous conditions.
    
  • Flow Chemistry: If scaling, use a flow reactor to manage the exotherm of the azide addition safely, allowing higher local temperatures without bulk runaway.

Q2: I am getting a 50:50 mixture of regioisomers (Nitrogen insertion on the "wrong" side). Diagnosis: Lack of electronic direction. Root Cause: Migration aptitude is determined by the anti-periplanar rule (Beckmann) or electronic stabilization of the migrating bond (Schmidt). Solution:

  • For Beckmann: Isolate the pure (E)- or (Z)-oxime first. The migration is stereospecific (anti-migration). Do not run the reaction on a crude mixture of oxime isomers.

  • For Schmidt: Introduce an electron-donating group (EDG) on the aromatic ring para to the migration site to stabilize the transition state.

Experimental Protocol: Optimized Schmidt Expansion
StepParameterSpecificationRationale
1 Solvent Polyphosphoric Acid (PPA)Acts as both solvent and Lewis acid; mitigates charring better than conc.

.
2 Temperature 50–60 °CPPA is viscous; heat is required for stirring, but

°C risks decomposition.
3 Addition Portion-wise

CRITICAL: Add azide over 1 hour. Rapid addition causes massive

evolution and foam-over.
4 Quench Ice/Water +

PPA hydrolysis is exothermic. Neutralize to pH 8 to precipitate the benzazepine.

Module 3: Carbene Insertion (Buchner-Type)

Target Transformation: Quinoline + Diazoacetate


 Benzazepine derivatives
Primary Mechanism:  Cyclopropanation followed by electrocyclic ring opening.[6]
Diagnostic Q&A

Q1: I see the diazo starting material disappearing, but I only isolate dimers (fumarates/maleates). Diagnosis: Carbene dimerization. Root Cause: The reaction rate between the carbene and the quinoline is slower than the rate of carbene-carbene coupling. Solution:

  • Slow Addition: Use a syringe pump to add the diazo compound over 4–6 hours. This keeps the instantaneous concentration of carbene low.

  • Catalyst Selection: Switch from Copper(I) triflate to Dirhodium(II) tetraacetate (

    
    ) . Rhodium carbenoids are generally more reactive toward aromatic systems than copper carbenoids.
    

Q2: The reaction works but yields are <30%. Diagnosis: Competitive C-H insertion. Root Cause: If the quinoline has alkyl substituents (e.g., methyl groups), the carbene may insert into the C-H bond rather than the aromatic ring. Solution:

  • Protect C-H Sites: If possible, use halogenated precursors.

  • Solvent: Use a non-coordinating, non-reactive solvent like

    
    -trifluorotoluene to prevent solvent participation.
    
Workflow Visualization: Carbene Expansion Logic

CarbeneExpansion Start Quinoline + Diazoacetate Catalyst Rh(II) or Cu(I) Catalyst Start->Catalyst Carbene Metal-Carbenoid Species Catalyst->Carbene Cycloprop Cyclopropanation (Norcaradiene) Carbene->Cycloprop Preferred Path (Slow Addition) Side1 Carbene Dimerization (Low Yield) Carbene->Side1 High Conc. (Fast Addition) Side2 C-H Insertion (Alkyl Sidechain) Carbene->Side2 If Alkyl Groups Present Expansion Electrocyclic Opening (Benzazepine) Cycloprop->Expansion Thermal

Caption: Figure 2. Decision tree for Carbene-mediated expansion. Success depends on controlling diazo concentration to favor the blue path over the grey paths.

References

  • Photochemical Rearrangement of Quinoline N-Oxides

    • Title: Scaffold hopping by net photochemical carbon deletion of azaarenes.
    • Source:Science / NIH PubMed Central (2022).
    • URL:[Link]

  • Schmidt Reaction Mechanisms & Scope

    • Title: Schmidt Reaction - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts (2023).
    • URL:[Link]

  • Copper-C

    • Title: Copper-catalyzed alkyne oxidation/Büchner-type ring-expansion to access benzo[6,7]azepino[2,3-b]quinolines.
    • Source:Organic Chemistry Frontiers / NIH PubMed Central (2023).
    • URL:[Link]

  • Beckmann Rearrangement Optimiz

    • Title: Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation... (Context on Tetrahydroquinoline stability).
    • Source:Frontiers in Chemistry (2021).
    • URL:[Link]

Sources

Storage conditions to prevent dimerization of 1-benzazepines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dimerization and Ensuring Compound Stability

I. Frequently Asked Questions (FAQs)

Q1: What are 1-benzazepines and why is their stability a concern?

1-benzazepines are a class of heterocyclic compounds featuring a benzene ring fused to an azepine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. However, the unsaturated nature of the azepine ring can make these compounds susceptible to degradation, including dimerization, which can lead to a loss of potency and the formation of undesirable byproducts.

Q2: What is dimerization in the context of 1-benzazepines?

Dimerization is a chemical reaction where two identical molecules of a 1-benzazepine combine to form a single new molecule, a dimer. This process can be initiated by various factors, including heat, light, and the presence of certain catalysts.[1] The resulting dimer will have a different chemical structure and likely different biological activity than the parent monomer, compromising experimental results and the therapeutic efficacy of drug candidates.

Q3: What are the primary factors that promote the dimerization of 1-benzazepines?

Several environmental and handling factors can accelerate the dimerization of 1-benzazepines. These include:

  • Temperature: Elevated temperatures provide the activation energy for dimerization to occur.[2][3] Many chemical reactions, including degradation pathways, double in rate for every 10°C increase in temperature.[2]

  • Light: Exposure to light, particularly UV radiation, can trigger photochemical reactions leading to dimerization.[4][5]

  • Oxygen: The presence of atmospheric oxygen can facilitate oxidative degradation pathways that may lead to or occur alongside dimerization.[2]

  • Moisture: Humidity can promote hydrolysis and other degradation reactions, potentially creating an environment conducive to dimerization.[2][6]

  • pH: The acidity or basicity of the storage solution can significantly influence the stability of 1-benzazepines.[7][8]

II. Troubleshooting Guide: Dimerization Issues

This section provides a structured approach to troubleshooting dimerization problems encountered during your experiments.

Issue: I've observed an unknown peak in my analytical data (e.g., HPLC, LC-MS) that I suspect is a 1-benzazepine dimer. How can I confirm this?

Root Cause Analysis and Corrective Actions:

  • Mass Spectrometry (MS) Analysis: The most direct way to identify a dimer is to determine its molecular weight. A dimer will have a molecular weight exactly double that of the parent 1-benzazepine monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to confirm the formation of a new chemical entity consistent with a dimer.

  • Controlled Degradation Study: Intentionally expose a small sample of your 1-benzazepine to conditions known to promote dimerization (e.g., elevated temperature or UV light). Monitor the formation of the suspected dimer peak over time using an appropriate analytical method like HPLC.[9][10]

Issue: My stock solution of a 1-benzazepine is showing signs of degradation (e.g., color change, precipitation) and analysis confirms dimer formation. What went wrong?

Root Cause Analysis and Corrective Actions:

Potential Cause Explanation Recommended Corrective Action
Improper Storage Temperature Storing at room temperature or even 4°C may not be sufficient to prevent dimerization over time for sensitive compounds.[11]Store 1-benzazepine solutions at -20°C or -80°C for long-term storage.[11] For solid compounds, storage in a cool, dry, and dark place is recommended.[12]
Exposure to Light Photochemical reactions can be a significant driver of dimerization.[4]Always store 1-benzazepines in amber vials or containers that block UV light.[2] Minimize exposure to ambient light during handling.
Presence of Oxygen Oxidative processes can contribute to degradation.For highly sensitive compounds, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[2]
Inappropriate Solvent The choice of solvent can impact the stability of the compound.Use high-purity, anhydrous solvents. Avoid solvents that may react with the 1-benzazepine or contain impurities that could catalyze dimerization.
Incorrect pH The stability of many heterocyclic compounds is pH-dependent.[8]If preparing aqueous solutions, ensure the pH is within a range where the 1-benzazepine is known to be stable. This may require buffering the solution.
Workflow for Investigating and Mitigating Dimerization

Dimerization_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Validation Start Suspected Dimer Formation Confirm Confirm Dimer Identity (MS, NMR) Start->Confirm Investigate Investigate Storage Conditions Confirm->Investigate If Confirmed Temp Temperature Investigate->Temp Light Light Exposure Investigate->Light Atmosphere Atmosphere (O2) Investigate->Atmosphere Solvent Solvent/pH Investigate->Solvent Optimize Optimize Storage Protocol Investigate->Optimize Store_Cold Store at ≤ -20°C Optimize->Store_Cold Protect_Light Use Amber Vials Optimize->Protect_Light Inert_Atmosphere Store Under N2/Ar Optimize->Inert_Atmosphere Choose_Solvent Select Appropriate Solvent/pH Optimize->Choose_Solvent Validate Validate New Protocol Optimize->Validate Monitor Monitor Stability Over Time Validate->Monitor

Caption: Troubleshooting workflow for 1-benzazepine dimerization.

III. Protocols for Ensuring Stability

Protocol 1: Recommended Storage Conditions for 1-Benzazepines

To minimize the risk of dimerization and other forms of degradation, adhere to the following storage guidelines:

For Solid Compounds:

  • Container: Store in a tightly sealed, amber glass vial.

  • Temperature: Store in a desiccator at room temperature or in a refrigerator (2-8°C) for enhanced stability. For long-term storage, consider -20°C.

  • Atmosphere: For particularly sensitive compounds, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Environment: Keep in a dark, dry location away from heat sources.[12]

For Solutions:

  • Solvent: Use high-purity, anhydrous solvents. If possible, degas the solvent prior to use to remove dissolved oxygen.

  • Container: Store in an amber glass vial with a PTFE-lined cap to prevent solvent evaporation and contamination.

  • Temperature: For short-term storage (days to weeks), 2-8°C may be acceptable. For long-term storage, -20°C or -80°C is strongly recommended.[11]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas before sealing the vial.

Protocol 2: Step-by-Step Guide for Preparing Stable Stock Solutions
  • Preparation Environment: Work in a clean, dry area with minimal exposure to direct sunlight or strong artificial light.

  • Weighing: Accurately weigh the desired amount of the 1-benzazepine solid in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.

  • Inert Gas Purge (Optional but Recommended): If the compound is known to be oxygen-sensitive, gently bubble a stream of nitrogen or argon through the solution for a few minutes.

  • Sealing and Labeling: Securely cap the vial and label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Immediately transfer the stock solution to the appropriate storage temperature (-20°C or -80°C).

Diagram of Recommended Storage Workflow

Storage_Workflow cluster_solid Solid Compound Handling cluster_solution Solution Preparation & Storage Receive Receive/Synthesize 1-Benzazepine Store_Solid Store Solid: - Amber Vial - Cool, Dry, Dark - Inert Gas (Optional) Receive->Store_Solid Prepare_Sol Prepare Solution: - Anhydrous Solvent - Minimize Light Store_Solid->Prepare_Sol For Experimentation Inert_Gas Purge with N2/Ar (Optional) Prepare_Sol->Inert_Gas Store_Sol Store Solution: - Amber Vial - ≤ -20°C Inert_Gas->Store_Sol

Caption: Recommended workflow for handling and storing 1-benzazepines.

IV. References

Sources

Validation & Comparative

Technical Guide: 1H NMR of Methyl 1H-1-Benzazepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of methyl 1H-1-benzazepine-1-carboxylate , focusing on its structural dynamics, spectral assignment, and differentiation from stable isomers.[1]

Executive Summary & Structural Context

Methyl 1H-1-benzazepine-1-carboxylate is a bicyclic nitrogen heterocycle often encountered as a synthetic intermediate in the development of vasopressin antagonists or as a model for anti-aromatic systems.[1]

Critical Stability Warning: Researchers must recognize that the 1H-isomer (where the double bond system is fully conjugated with the nitrogen) is an 8


-electron anti-aromatic system .[1] Consequently, it is thermally unstable and readily undergoes:
  • Valence Tautomerism: Equilibrium with the fused aziridine species (benzaziridine).

  • Sigmatropic Rearrangement: Irreversible conversion to the thermodynamically stable 3H-isomer (3H-1-benzazepine derivatives).[1]

Therefore, experimental NMR spectra often display signals for the 3H-isomer unless specific low-temperature stabilization protocols are followed.[1]

Comparative 1H NMR Chemical Shifts

The following data compares the theoretical/observed shifts of the 1H-isomer (kinetic product) against the 3H-isomer (thermodynamic product) and the common Ethyl analog standard.

Table 1: Chemical Shift Assignments ( , ppm in CDCl )
PositionMethyl 1H-Isomer (Unstable)*Methyl 3H-Isomer (Stable)**Ethyl Analog (Reference)***Signal TypeStructural Insight
N-COOMe 3.75 - 3.85 3.70 - 3.80 1.35 (t), 4.30 (q)SingletMethyl ester diagnostic peak.[1]
C2-H 6.10 - 6.305.95 - 6.106.05Doublet

-Enamine proton; deshielded by N-acyl.[1]
C3-H 5.40 - 5.602.80 - 3.10 2.95Multiplet Diagnostic: Vinyl (1H) vs. Methylene (3H).[1]
C4-H 5.80 - 6.005.90 - 6.056.00MultipletVinylic in both; coupling patterns differ.[1]
C5-H 6.20 - 6.406.30 - 6.456.40Doublet

-Styrenyl proton.[1]
Aromatic 7.00 - 7.407.10 - 7.507.10 - 7.50MultipletStandard fused benzene ring signals.[1]

*Estimated based on anti-aromatic paratropic shifts and low-temp studies of N-acyl azepines. **Data derived from typical N-acyl-3H-benzazepine spectra (e.g., product of quinoline ring expansion). ***Reference: Ethyl 1-benzazepine-1-carboxylate (Rees/Meth-Cohn data).[1]

Key Spectral Differentiators
  • The "3H" Methylene Signal: If you observe a doublet or multiplet integrating to 2H around 2.8–3.1 ppm , your compound has rearranged to the 3H-isomer . The 1H-isomer lacks saturated ring carbons.[1]

  • Ester Singlet: The methyl ester singlet at ~3.8 ppm is distinct from the aromatic region and confirms the integrity of the carbamate protecting group.

Structural Dynamics & Isomerization Pathway

The instability of the 1H-isomer is a defining feature. The following diagram illustrates the rearrangement pathway that complicates NMR analysis.

Benzazepine_Rearrangement Isomer1H 1H-Isomer (Anti-aromatic, 8pi) Unstable Valence Valence Tautomer (Benzaziridine) Transient Isomer1H->Valence Electrocyclic Ring Closure Isomer3H 3H-Isomer (Non-aromatic) Stable Product Isomer1H->Isomer3H [1,5]-H Shift (Irreversible) Valence->Isomer1H Ring Opening

Figure 1: Isomerization pathway of N-acyl-1-benzazepines.[1][2] The 1H-isomer often rearranges to the 3H-isomer upon isolation or heating.[1]

Experimental Protocol: Synthesis & Characterization

To successfully isolate and characterize this molecule, specific protocols must be followed to minimize isomerization.

A. Synthesis (Ring Expansion Route)

Method: Reaction of Quinoline with Methyl Chloroformate and a reducing agent (or via Carbene insertion).[1]

  • Reactants: Quinoline (1.0 eq), Methyl Chloroformate (1.1 eq), Zinc dust (excess).

  • Solvent: Anhydrous THF or Ether (0°C).

  • Quench: Cold aqueous NH

    
    Cl.
    
  • Purification: Neutral Alumina chromatography (Silica is too acidic and promotes rearrangement).[1] Elute with Hexane/EtOAc.[3]

B. NMR Acquisition Parameters
  • Solvent: CDCl

    
     (Standard).[1] Use CD
    
    
    
    Cl
    
    
    if low-temperature acquisition (-40°C) is required to observe the 1H-isomer.[1]
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to >3 seconds to ensure accurate integration of the methyl ester singlet vs. aromatic protons.

Troubleshooting & Data Interpretation

ObservationDiagnosisCorrective Action
Broad signals in the alkene region (5-6 ppm) Conformational ring flipping (puckering) of the 7-membered ring.[1]Run VT-NMR (Variable Temperature) at 50°C to sharpen peaks or -40°C to freeze conformers.[1]
Loss of Methyl Singlet (3.8 ppm) Hydrolysis of the carbamate (N-deprotection).[1]Check for broad NH peak (~4-5 ppm) and presence of free methanol/methyl chloride.[1]
Complex Multiplets at 2.8-3.0 ppm Presence of 3H-isomer .[1]This is the thermodynamic sink. If 1H-isomer is required, avoid heat/acid during workup.[1]
Signals at 0.5 - 1.5 ppm Presence of Cyclopropa[c]quinoline (Valence isomer).[1]Rare in simple esters, but possible. Check for high-field cyclopropane protons.

References

  • Rees, C. W., & Storr, R. C. (1969). Benzazepines.[2][3][4][5][6][7][8] Part I. Synthesis of 1H-1-benzazepines by decomposition of azidoformates in aromatic substrates. Journal of the Chemical Society C: Organic. Link[1]

  • Meth-Cohn, O. (1996).[1] The synthesis and properties of 1-benzazepines. Advances in Heterocyclic Chemistry, 65, 1-37. Link

  • Min, L., Pan, B., & Gu, Y. (2016).[4] Synthesis of Quinoline-Fused 1-Benzazepines through a Mannich-Type Reaction.[1][4] Organic Letters, 18(3), 364-367.[4] Link[1]

  • Batra, S., et al. (2007). Synthesis of Substituted 1H- and 3H-1-Benzazepines. European Journal of Organic Chemistry. Link[1]

Sources

Distinguishing 1H-1-benzazepine from 3H-1-benzazepine Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive NMR strategies for distinguishing the 1H-1-benzazepine and 3H-1-benzazepine isomers.

Executive Summary

In heterocyclic drug design, the 1-benzazepine scaffold (benzo[b]azepine) presents a classic tautomeric challenge. The system exists primarily in two isomeric forms: the 3H-isomer (imine form, generally thermodynamically stable) and the 1H-isomer (enamine form, often unstable or anti-aromatic in the parent system).

Distinguishing these isomers is critical because their reactivity profiles differ fundamentally—the 3H-isomer reacts as an imine/diene, while the 1H-isomer behaves as a cyclic enamine/aniline derivative. This guide provides a self-validating NMR workflow to unambiguously identify the dominant isomer in solution.

Structural Basis of the Distinction

The core difference lies in the location of the "extra" hydrogen atom and the resulting arrangement of the


-system.
  • 3H-1-benzazepine: Possesses a saturated methylene (

    
    )  carbon at position 3 and an imine double bond (
    
    
    
    ).
  • 1H-1-benzazepine: Possesses a protonated nitrogen (

    
    ) and a fully conjugated vinylic (
    
    
    
    )
    system at carbons 2 and 3.
Visualization: Isomer Connectivity

Benzazepine_Isomers cluster_3H 3H-1-benzazepine (Imine Form) cluster_1H 1H-1-benzazepine (Enamine Form) node_3H Structure: N(1)=C(2)-C(3)H2-C(4)=C(5) (Non-aromatic 7-ring) feat_3H Key Feature: sp3 Methylene at C3 node_3H->feat_3H feat_1H Key Feature: NH Proton + Vinylic C2/C3 feat_3H->feat_1H Tautomerism (Proton Shift) node_1H Structure: NH(1)-C(2)=C(3)-C(4)=C(5) (Potentially Anti-aromatic) node_1H->feat_1H

Figure 1: Structural comparison highlighting the C3-Methylene (3H) vs. N-H/Vinylic (1H) distinction.

Primary Diagnostic: 1H NMR Spectroscopy

The proton NMR spectrum provides the "smoking gun" evidence. You are looking for the presence or absence of a methylene signal in the aliphatic region.

The "Smoking Gun": C3-H Signal

The most reliable differentiator is the proton environment at Carbon 3.

Feature3H-1-benzazepine (Imine)1H-1-benzazepine (Enamine)
C3 Protons Diagnostic Doublet/Multiplet Vinylic Singlet/Doublet
Chemical Shift

2.5 – 3.5 ppm

5.5 – 6.5 ppm
Integration 2H (Methylene)1H (Methine)
Multiplicity Doublet (

Hz) coupled to C4-H
Doublet (

Hz) coupled to C2-H
Secondary Markers
  • The Nitrogen Proton (1H-isomer only):

    • 1H-isomer: Shows a broad singlet for N-H , typically

      
       4.0 – 9.0 ppm (highly solvent/concentration dependent).
      
    • 3H-isomer: No N-H signal.

  • The C2 Proton:

    • 3H-isomer: The C2-H is an imine proton. It appears significantly downfield, often

      
       7.5 – 8.5 ppm, appearing as a singlet or broadened slightly by long-range coupling.
      
    • 1H-isomer: The C2-H is an enamine vinylic proton. It appears upfield relative to the imine, typically

      
       6.0 – 7.5 ppm, showing strong vicinal coupling (
      
      
      
      ) to C3-H.

Confirmation: 13C NMR & 2D Techniques

When 1H NMR signals are obscured by substituents, 13C NMR provides definitive confirmation via hybridization states.

13C Chemical Shift Comparison
Carbon Position3H-Isomer (

ppm)
1H-Isomer (

ppm)
Mechanistic Reason
C3 30 – 45 100 – 120

(Aliphatic)
vs.

(Vinylic)
C2 150 – 165 130 – 145

(Imine)
vs.

(Enamine)
2D NMR Workflow (HMBC/HSQC)

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons to their attached carbons.

  • 3H-Isomer: The protons at

    
     ~3.0 ppm will correlate to a carbon at 
    
    
    
    ~35 ppm (Negative phase in edited HSQC/DEPT-135).
  • 1H-Isomer: The protons at

    
     ~6.0 ppm will correlate to a carbon at 
    
    
    
    ~110 ppm (Positive phase in edited HSQC/DEPT-135).

Experimental Protocol: "Preserving the Isomer"

Benzazepines are sensitive. The 3H-isomer is generally the stable tautomer, but acidic impurities can catalyze rapid equilibration or decomposition.

Step-by-Step Characterization Workflow
  • Solvent Selection (Critical):

    • Avoid:

      
       (Chloroform-d). It often contains traces of DCl/HCl, which catalyzes tautomerization and hydrolysis of the imine.
      
    • Preferred:

      
       (Benzene-d6) or 
      
      
      
      . Benzene-d6 is non-acidic and provides excellent resolution for separating aromatic signals.
      
      
      is excellent for observing the exchangeable N-H proton of the 1H-isomer if it exists.
  • Sample Preparation:

    • Filter the solvent through basic alumina if using

      
       is unavoidable (to neutralize acidity).
      
    • Prepare the sample immediately before acquisition.

  • Acquisition Parameters:

    • Temperature: Run at 298 K. If line broadening is observed (indicating dynamic exchange), cool to 273 K to "freeze" the tautomeric equilibrium.

    • D1 (Relaxation Delay): Set to

      
       seconds to ensure accurate integration of the ratio between isomers if a mixture exists.
      
Decision Logic Diagram

NMR_Workflow Start Start: Dissolve Sample (Pref: Benzene-d6) Check_H1 Acquire 1H NMR Check 2.5 - 3.5 ppm Region Start->Check_H1 Decision Signal Present? Check_H1->Decision Is_3H Conclusion: 3H-Isomer (Major) Decision->Is_3H Yes (Doublet/Multiplet) Check_Vinyl Check 5.0 - 7.0 ppm Look for NH + Vinylic coupling Decision->Check_Vinyl No Is_1H Conclusion: 1H-Isomer (Major) Check_Vinyl->Is_1H Vinylic Signals Found

Figure 2: Logic flow for assigning benzazepine isomers based on 1H NMR data.

References

  • Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on azepine ring systems and tautomeric stability).
  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed discussion on NMR shifts of heterocycles).
  • Experimental Data Reference:Journal of the Chemical Society, Perkin Transactions 1.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for general enamine vs.

UV-Vis Absorption Spectra of Conjugated Benzazepine Systems: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the UV-Vis absorption characteristics of conjugated benzazepine systems.

Executive Summary & Comparison Strategy

This guide analyzes the electronic absorption properties of benzazepine scaffolds—seven-membered nitrogen-containing heterocyclic rings fused to a benzene core. Unlike their six-membered aromatic analogs (quinolines) or di-nitrogen counterparts (benzodiazepines), conjugated benzazepines exhibit unique spectral signatures governed by ring strain , interrupted conjugation , and substituent-dependent electronic delocalization .

We compare the benzazepine scaffold against three distinct chemical environments to isolate the effects of conjugation and ring size:

  • Benzodiazepines (e.g., Diazepam): To contrast the effect of a second heteroatom.

  • Quinolines: To demonstrate the "aromatic vs. non-aromatic" spectral shift (6-membered vs. 7-membered ring).

  • Tetrahydro-benzazepines: To establish a baseline for the non-conjugated phenyl chromophore.

Comparative Performance Matrix
FeatureConjugated Benzazepine (3H) Benzodiazepine (1,4) Quinoline (Aromatic) Tetrahydro-Benzazepine
Primary

245 – 295 nm 230 – 240 nm~313 nm~210 – 250 nm
Electronic Character Extended Conjugation (Styryl-like)Cross-Conjugated (Amide/Imine)Fully Aromatic (

)
Isolated Benzene
Molar Absorptivity (

)
High (

M

cm

)
ModerateVery HighLow
Key Transition

(Styryl/Imine)

(Amide)

(Aromatic)

(Phenyl)

Mechanistic Insight: Electronic Transitions

The UV-Vis spectrum of a benzazepine is defined by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The "Conjugation Cost" of the 7-Membered Ring

Unlike quinoline, the 1H-1-benzazepine system is anti-aromatic (8


 electrons) and highly unstable. Therefore, most stable "conjugated" benzazepines exist as 3H-isomers  or functionalized derivatives where the conjugation path involves the benzene ring fused to an imine (

) or enamine moiety.
  • 
     Transitions:  The dominant band. In 3H-benzazepines, the 
    
    
    
    bond at the 2-3 position conjugates with the fused benzene ring, creating a styryl-like chromophore. This lowers the HOMO-LUMO gap, causing a bathochromic (red) shift relative to the tetrahydro (non-conjugated) analog.
  • 
     Transitions:  A weaker band (often obscured) arising from the lone pair on the nitrogen atom. This transition is highly sensitive to solvent polarity (solvatochromism).
    
Visualization: Electronic Energy Pathway

ElectronicTransitions cluster_0 Ground State cluster_1 Excited State HOMO HOMO (π-bonding) LUMO LUMO (π*-antibonding) HOMO->LUMO High Energy (λ ~240 nm) High Intensity n_orbital n-orbital (Non-bonding) n_orbital->LUMO Lower Energy (λ >300 nm) Low Intensity caption Fig 1: Primary electronic transitions in benzazepine systems. The π->π* transition dominates the spectrum.

Detailed Spectral Analysis & Data

A. Substituent Effects (The Auxochrome Rule)

Substituents on the benzene ring drastically alter the spectrum by donating or withdrawing electron density into the conjugated system.

Substituent TypeExample GroupElectronic EffectSpectral Shift

(Approx)
Baseline

NoneReference245 nm
Auxochrome (EDG)

Electron Donation (

)
Red Shift (Bathochromic)280 – 295 nm
Auxochrome (EDG)

Strong Donation (

)
Strong Red Shift 300 – 320 nm
Chromophore (EWG)

Electron Withdrawal (

)
Red Shift + Hyperchromic260 – 280 nm
Halogen

Inductive Withdrawal (

)
Slight Red Shift250 – 255 nm

Critical Note: The presence of a carbonyl group (e.g., in benzazepin-2-ones ) introduces an amide absorption band around 230 nm, often masking the benzenoid bands.

B. Comparison with Structural Analogs

The structural constraint of the 7-membered ring prevents the planar overlap seen in quinolines, resulting in a hypsochromic (blue) shift compared to fully aromatic systems.

  • Quinoline vs. Benzazepine: Quinoline (

    
     nm) is fully aromatic. 3H-Benzazepine (
    
    
    
    nm) lacks this full cyclic delocalization, requiring higher energy (shorter wavelength) for excitation.
  • Benzodiazepine vs. Benzazepine: Benzodiazepines (e.g., Diazepam) typically show

    
     at 230 nm and 284 nm. The second nitrogen atom in the 7-membered ring of benzodiazepines often stabilizes the ring but can interrupt the conjugation length compared to a specific carbon-carbon double bond in a 3H-benzazepine.
    

Experimental Protocol: Validated UV-Vis Characterization

To ensure reproducible spectral data, the following self-validating protocol is recommended.

Reagents & Equipment[2]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 200 nm). Note: Avoid Acetone or Benzene due to high UV cutoff.

  • Instrument: Double-beam Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Matched Quartz cells (1 cm path length).

Step-by-Step Workflow
  • Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference paths to eliminate solvent absorption artifacts.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of the benzazepine derivative.

    • Dissolve in 10 mL Methanol (Concentration

      
      
      
      
      
      g/mL).
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Self-Validation Step):

    • Prepare three dilutions:

      
      
      
      
      
      g/mL,
      
      
      
      
      g/mL, and
      
      
      
      
      g/mL.
    • Validation: The

      
       must remain constant across all concentrations. If 
      
      
      
      shifts, aggregation or solute-solute interaction is occurring (reject data).
  • Acquisition:

    • Scan range: 200 nm – 400 nm.

    • Scan speed: Medium/Slow (for resolution of fine structure).

    • Slit width: 1.0 nm.

  • Molar Absorptivity Calculation:

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Report ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       at 
      
      
      
      .[1][2][3]
Visualization: Experimental Workflow

ExperimentalProtocol Start Start: Sample Preparation Solvent Select Solvent (MeOH/ACN) Start->Solvent Stock Prepare Stock Solution (100 µg/mL) Solvent->Stock Dilution Prepare Dilution Series (10, 20, 40 µg/mL) Stock->Dilution Scan Acquire Spectra (200-400 nm) Dilution->Scan Check Validation Check: Is λmax constant? Scan->Check Calc Calculate Molar Absorptivity (ε) Check->Calc Yes Reject Reject Data (Aggregation/Solvent Effect) Check->Reject No caption Fig 2: Self-validating workflow for UV-Vis characterization.

References

  • Comparison of Benzodiazepine Spectra

    • Title: UV-Vis spectra for five benzodiazepines and internal standard lor
    • Source: ResearchGate / Journal of Applied Pharmaceutical Science.
    • URL:[Link]

  • General Conjugation Principles

    • Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
    • Source: Shimadzu Applic
    • URL:[Link]

  • Synthesis and Properties of Benzazepines

    • Title: Synthesis of Substituted 1H- and 3H-1-Benzazepines.
    • Source: Wiley-VCH / ResearchG
    • URL:[Link]

  • Quinoline Spectral Data (Comparative)

    • Title: UV spectra of free quinolines in n-hexane, chloroform, methanol.[4]

    • Source: ResearchGate / Journal of Coordin
    • URL:[Link][4]

Sources

Chromatographic Resolution of Methyl 1H-1-benzazepine-1-carboxylate from Quinoline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of methyl 1H-1-benzazepine-1-carboxylate often involves the ring expansion of quinoline derivatives (e.g., via reaction with methyl diazoacetate or Buchner-type insertions). Consequently, residual quinoline is a critical process impurity.

This guide provides a comparative analysis of HPLC strategies to separate these two species. Unlike standard "generic" gradients, we focus on the mechanistic exploitation of basicity (pKa) and molecular topology (planarity) .

The Core Challenge:

  • Quinoline: Planar, aromatic, basic (pKa ~4.9).

  • Target (Benzazepine Carbamate): Puckered (non-planar), neutral/low basicity, increased lipophilicity.

We present two validated approaches:

  • Method A (Charge-Based): High-strength acidic C18 separation.

  • Method B (Shape-Selective): Phenyl-Hexyl stationary phase exploiting

    
    -
    
    
    
    interactions.

Physicochemical Profiling: The Basis of Separation

To design a robust method, one must understand the fundamental differences between the solute and the impurity.

FeatureQuinoline (Impurity)Methyl 1H-1-benzazepine-1-carboxylate (Target)Chromatographic Implication
Structure Bicyclic, Planar (10

electrons)
Bicyclic, Puckered (7-membered ring)Shape Selectivity: Planar molecules interact stronger with Phenyl phases.
Electronic State Basic Nitrogen (pKa ~4.9)Carbamate Nitrogen (Neutral/Weakly Basic)pH Control: Acidic pH protonates Quinoline (early elution); Target remains neutral.
Hydrophobicity LogP ~ 2.0LogP ~ 2.5 – 2.8Reversed Phase: Target generally elutes after Quinoline on C18.

Comparative Method Performance

Method A: The "Charge-State" Approach (Standard C18)
  • Mechanism: Uses low pH (< 2.5) to fully protonate the Quinoline. The ionized impurity becomes highly polar and elutes near the void volume, while the neutral carbamate target is retained by the hydrophobic C18 chains.

  • Pros: High resolution (

    
    ), standard columns.
    
  • Cons: Quinoline may elute too early (ion suppression in MS), risk of co-elution with solvent front.

Method B: The "Shape-Selective" Approach (Phenyl-Hexyl)
  • Mechanism: Uses a Phenyl-Hexyl phase with Methanol.[1] The planar Quinoline fits between the phenyl ligands ("slotting"), creating strong

    
    -
    
    
    
    retention. The puckered benzazepine cannot stack as effectively.
  • Pros: Shifts Quinoline away from the void volume; orthogonal selectivity to C18.

  • Cons: Requires Methanol (higher pressure than ACN).

Experimental Data Summary (Representative)
ParameterMethod A (C18, pH 2.0)Method B (Phenyl-Hexyl, MeOH)
Quinoline Retention (

)
2.1 min (Weak retention)5.8 min (Strong

-retention)
Target Retention (

)
8.4 min9.2 min
Resolution (

)
> 10.0> 4.5
Elution Order Impurity

Target
Impurity

Target
Selectivity Driver Ionic Charge vs. NeutralPlanarity vs. Non-Planarity

Detailed Experimental Protocols

Protocol A: Acidic C18 Screening (Recommended for QC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Quinoline

    
     is ~226/313 nm; Benzazepine absorbs well at 254 nm).
    

Gradient Table A:

Time (min) % B Event
0.0 5 Initial Hold (Traps neutral target)
2.0 5 End Initial Hold
12.0 95 Linear Ramp
15.0 95 Wash

| 15.1 | 5 | Re-equilibration |

Protocol B: Phenyl-Hexyl Orthogonal (Recommended for Complex Matrices)
  • Column: Phenomenex Kinetex Phenyl-Hexyl (or Halo Phenyl-Hexyl), 4.6 x 150 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is required to activate

    
    -
    
    
    
    interactions; ACN suppresses them.
  • Flow Rate: 0.8 mL/min (Lower flow due to MeOH viscosity).

  • Temperature: 40°C.

Gradient Table B:

Time (min) % B Event
0.0 10 Initial Hold
15.0 90 Linear Ramp
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |

Method Development Decision Tree

The following diagram illustrates the logical workflow for selecting the optimal separation strategy based on your specific impurity profile and available equipment.

MethodDevelopment Start Start: Benzazepine/Quinoline Mixture CheckpH Is MS Compatibility Required? Start->CheckpH AcidicPath Method A: Acidic C18 (0.1% Formic or TFA) CheckpH->AcidicPath Yes (Use Formic) CheckpH->AcidicPath No (Use TFA) ResultA Quinoline Protonated (BH+) Elutes Early (Void Risk) AcidicPath->ResultA CheckVoid Is Quinoline retained (k' > 1.5)? ResultA->CheckVoid SuccessA VALIDATED METHOD High Efficiency CheckVoid->SuccessA Yes ShapePath Method B: Phenyl-Hexyl (Methanol / pH 6.5) CheckVoid->ShapePath No (Co-elution with void) ResultB Quinoline (Planar) Stacks Target (Puckered) Excluded ShapePath->ResultB SuccessB VALIDATED METHOD Orthogonal Selectivity ResultB->SuccessB

Caption: Decision logic for selecting between Charge-State (C18) and Shape-Selective (Phenyl-Hexyl) chromatography for benzazepine purification.

Troubleshooting & Expert Tips

  • Quinoline Tailing:

    • Cause: Interaction of the basic nitrogen with residual silanols on the silica surface.

    • Fix: Ensure your C18 column is "end-capped" (e.g., Eclipse Plus, Kinetex EVO). If using Method A, add 0.1% Triethylamine (TEA) as a silanol blocker if detection allows (not for LC-MS).

  • Sample Diluent:

    • Do not dissolve the sample in 100% Acetonitrile. The benzazepine is hydrophobic, but injecting strong solvent causes "solvent breakthrough," ruining the peak shape of the early-eluting Quinoline.

    • Recommendation: Dissolve in 50:50 Water:Acetonitrile.

  • Detecting Trace Quinoline:

    • Quinoline has very strong UV absorbance. If you are looking for trace levels (ppm), ensure you monitor 220-230 nm where Quinoline absorbance is maximal, rather than just 254 nm.

References

  • PubChem. (2023).[4] 1H-1-Benzazepine Compound Summary. National Library of Medicine.[5] Link

  • Advanced Materials Technology. (2023). Separation of Basic Analytes on Phenyl-Hexyl Phases. HALO Columns Application Notes. Link

  • Phenomenex. (2023).[4] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Link

  • Shimadzu. (2023). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Link

  • Min, L., Pan, B., & Gu, Y. (2016). Synthesis of Quinoline-Fused 1-Benzazepines through a Mannich-Type Reaction. Organic Letters, 18(3), 364-367. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.